molecular formula C10H13NO4S B8545157 Ethyl 3-(3-thienyl)-4-nitrobutanoate

Ethyl 3-(3-thienyl)-4-nitrobutanoate

Cat. No.: B8545157
M. Wt: 243.28 g/mol
InChI Key: ZUSSQACKXMCGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-thienyl)-4-nitrobutanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-thienyl)-4-nitrobutanoate typically involves the condensation of thiophene derivatives with nitroalkanes under specific conditions. One common method includes the reaction of thiophene-3-carboxaldehyde with nitroethane in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-thienyl)-4-nitrobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(3-thienyl)-4-nitrobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-thienyl)-4-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 2-(4-nitrophenyl)butanoate
  • Thiophene-3-carboxaldehyde
  • 3-Nitrothiophene

Comparison: Ethyl 3-(3-thienyl)-4-nitrobutanoate is unique due to the presence of both a nitro group and a thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

ethyl 4-nitro-3-thiophen-3-ylbutanoate

InChI

InChI=1S/C10H13NO4S/c1-2-15-10(12)5-9(6-11(13)14)8-3-4-16-7-8/h3-4,7,9H,2,5-6H2,1H3

InChI Key

ZUSSQACKXMCGFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C[N+](=O)[O-])C1=CSC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(thiophen-3-yl)acrylate (5 g, 27.5 mmol) in CH3NO2 (20 mL) was added Triton B (5 mL) under N2 and the resulting reaction mixture was refluxed overnight. The reaction mixture was concentrated and then diluted with water. The mixture was extracted with EtOAc, washed with brine, and dried over anhydrous Na2SO4. After filtration and concentration, the crude product was purified by column chromatography to give the title compound (4.3 g, 65%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
65%

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